N,N'-(4,5-Dicyano-1,2-phenylene)dibenzamide
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Overview
Description
N,N’-(4,5-Dicyano-1,2-phenylene)dibenzamide is an organic compound with a complex structure that includes two benzamide groups attached to a central phenylene ring, which is substituted with two cyano groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(4,5-Dicyano-1,2-phenylene)dibenzamide typically involves the reaction of 4,5-dicyano-1,2-phenylenediamine with benzoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which acts as a catalyst. The reaction mixture is often heated to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for N,N’-(4,5-Dicyano-1,2-phenylene)dibenzamide are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N,N’-(4,5-Dicyano-1,2-phenylene)dibenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the cyano groups into amine groups.
Substitution: The benzamide groups can participate in substitution reactions, where other functional groups replace the existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can result in various substituted benzamides.
Scientific Research Applications
N,N’-(4,5-Dicyano-1,2-phenylene)dibenzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials, such as polymers and metal-organic frameworks.
Mechanism of Action
The mechanism of action of N,N’-(4,5-Dicyano-1,2-phenylene)dibenzamide involves its interaction with specific molecular targets. The cyano groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The benzamide groups can also interact with enzymes and receptors, modulating their function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N,N’-(4,5-Dicyano-1,2-phenylene)bis(4-methylbenzenesulfonamide)
- 4,5-Dicyano-1,3-dithiol-2-one
Uniqueness
N,N’-(4,5-Dicyano-1,2-phenylene)dibenzamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity
Properties
CAS No. |
825613-17-0 |
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Molecular Formula |
C22H14N4O2 |
Molecular Weight |
366.4 g/mol |
IUPAC Name |
N-(2-benzamido-4,5-dicyanophenyl)benzamide |
InChI |
InChI=1S/C22H14N4O2/c23-13-17-11-19(25-21(27)15-7-3-1-4-8-15)20(12-18(17)14-24)26-22(28)16-9-5-2-6-10-16/h1-12H,(H,25,27)(H,26,28) |
InChI Key |
CHGPEZJULSGJGG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=C(C=C(C(=C2)C#N)C#N)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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